molecular formula C6H11NO2 B1394163 2,5-Dioxa-8-azaspiro[3.5]nonane CAS No. 1184185-17-8

2,5-Dioxa-8-azaspiro[3.5]nonane

Cat. No.: B1394163
CAS No.: 1184185-17-8
M. Wt: 129.16 g/mol
InChI Key: IOSOHRRBMBVUNY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic and Medicinal Chemistry

Spirocyclic scaffolds, which feature two rings connected by a single common atom, are increasingly recognized for their importance in organic and medicinal chemistry. Their inherent three-dimensional nature offers a distinct advantage over flat aromatic systems by allowing for a more precise spatial arrangement of functional groups. This three-dimensionality can lead to improved biological activity and selectivity. Furthermore, the introduction of spirocyclic motifs can enhance the novelty of molecular structures, providing new intellectual property opportunities in drug discovery.

Overview of Azaspirocyclic Architectures

Azaspirocycles are a prominent subclass of spirocyclic compounds that incorporate at least one nitrogen atom in their framework. These structures are of particular interest in medicinal chemistry as the nitrogen atom can serve as a key site for hydrogen bonding and other molecular interactions, influencing a compound's pharmacokinetic and pharmacodynamic properties. The development of synthetic routes to novel azaspirocycles is an active area of research, aiming to expand the available chemical space for drug design and development.

Placement of 2,5-Dioxa-8-azaspiro[3.5]nonane within Spirocyclic Heterocyclic Chemistry

This compound is a heterocyclic spiro compound that contains both oxygen and nitrogen atoms within its bicyclic system. This unique combination of heteroatoms in a spirocyclic arrangement positions it as a valuable building block in synthetic and medicinal chemistry.

While extensive literature on this compound is still emerging, its availability from commercial suppliers and its inclusion in chemical databases indicate a growing interest in its potential applications. bldpharm.com The compound is noted as a key intermediate, suggesting its utility in the synthesis of more complex molecules. Research into related azaspiro[3.5]nonane derivatives has demonstrated their potential as agonists for G protein-coupled receptors (GPCRs), highlighting the therapeutic promise of this scaffold. The synthesis of functionalized derivatives of closely related structures, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, further underscores the academic interest in this class of compounds for drug discovery. sigmaaldrich.com A key development in the accessibility of this compound for research is the establishment of a multi-step synthesis method, which has been detailed in a patent. google.com This method, which involves acylation, cyclization, reduction, and catalytic hydrogenation, provides a scalable route to the compound, paving the way for its broader investigation. google.com

The core structure of this compound is characterized by the fusion of a four-membered oxetane (B1205548) ring and a six-membered piperidine (B6355638) ring at a single carbon atom. This spirocyclic arrangement imparts a rigid, three-dimensional geometry to the molecule. The presence of two oxygen atoms in the oxetane ring and a nitrogen atom in the piperidine ring introduces polarity and potential hydrogen bonding sites, which are crucial for molecular recognition and biological activity. This specific combination of ring systems and heteroatoms distinguishes it from other azaspirocycles and offers a unique scaffold for the design of novel chemical entities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number 1184185-17-8
Appearance Liquid
Purity Typically ≥95%

This data is compiled from multiple chemical suppliers and databases. bldpharm.com

Detailed Research Findings

A significant advancement in the study of this compound is the development of a robust synthetic route, as outlined in Chinese patent CN113214290A. google.com This method starts with 3-((benzylamino)methyl)oxetan-3-ol and proceeds through a four-step sequence:

Acylation: Reaction of the starting material with chloroacetyl chloride in the presence of a base like triethylamine (B128534). google.com

Cyclization: Intramolecular cyclization of the resulting compound using a strong base such as sodium hydride or n-butyllithium in an inert atmosphere. google.com

Reduction: Reduction of the lactam intermediate with a reducing agent like lithium aluminum hydride. google.com

Deprotection: Removal of the benzyl (B1604629) protecting group via catalytic hydrogenation to yield the final product, this compound. google.com

This patented synthesis provides a clear and scalable pathway to obtain the compound, which is crucial for its further investigation and application in various research areas. google.com The compound itself can undergo further chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for the creation of a diverse range of derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxa-8-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(3-7-1)4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSOHRRBMBVUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676743
Record name 2,5-Dioxa-8-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184185-17-8
Record name 2,5-Dioxa-8-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2,5 Dioxa 8 Azaspiro 3.5 Nonane

Retrosynthetic Analysis of the 2,5-Dioxa-8-azaspiro[3.5]nonane Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, the analysis reveals key disconnections that inform the forward synthesis.

The primary disconnection breaks the spirocyclic system into a piperidine (B6355638) ring and an oxetane (B1205548) ring. This suggests that a key step in the synthesis will be the formation of the spirocenter, which joins these two heterocyclic systems. Further deconstruction of the piperidine and oxetane rings would then lead to simpler acyclic precursors.

Established Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound is typically achieved through a multi-step reaction sequence. google.com This approach allows for the careful construction of the complex spirocyclic framework.

Multi-step Reaction Sequencesbenchchem.com

A common and effective method for synthesizing this compound involves a four-step process. google.com This pathway begins with the functionalization of an initial building block, followed by cyclization to form the spirocycle, and concludes with deprotection steps. google.com

The synthesis commences with the acylation of a suitable starting material, such as 3-((benzylamino)methyl)oxetane-3-ol. google.com This compound serves as a critical precursor, containing both the oxetane ring and a protected amine functionality. The reaction of this alcohol with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding chloroacetamide intermediate. google.com

Table 1: Initial Acylation Reaction

Starting Material Reagent Base Solvent Product

The crucial spirocenter is formed through an intramolecular cyclization reaction. google.com The chloroacetamide intermediate, when treated with a strong base such as sodium hydride or n-butyllithium, undergoes self-cyclization. google.com This step forms the piperidinone ring, creating the characteristic spirocyclic structure of the this compound core. google.com Ring-closing metathesis is another powerful tool for constructing spirocyclic systems, though not explicitly detailed for this specific compound in the provided context. arkat-usa.orgresearchgate.net

Protecting groups are essential in multi-step synthesis to mask reactive functional groups and prevent unwanted side reactions. pressbooks.puborganic-chemistry.org In the synthesis of this compound, a benzyl (B1604629) (Bn) group is commonly used to protect the nitrogen atom of the azaspirocycle. google.com This protecting group is stable under the conditions of the acylation and cyclization steps. google.com

Once the spirocyclic core is assembled, the benzyl group is removed. google.com This is typically achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com The addition of acetic acid can improve the efficiency of this deprotection step.

Table 2: Deprotection Step

Protected Intermediate Catalyst Reagent Conditions Final Product

Throughout the synthetic sequence, key intermediates are transformed to build towards the final product. The initial acylation product is a key intermediate that is primed for cyclization. google.com The subsequent spirocyclic lactam is another crucial intermediate. google.com This lactam is then reduced to the corresponding amine. google.com A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). google.com The final step is the removal of the benzyl protecting group to yield the target molecule, this compound. google.com

Table 3: Summary of a Synthetic Route

Step Reaction Type Starting Material Key Reagents Product
1 Acylation 3-((benzylamino)methyl)oxetane-3-ol Chloroacetyl chloride, triethylamine 2-chloro-N-((1-benzylpiperidin-4-yl)methyl)acetamide
2 Cyclization 2-chloro-N-((1-benzylpiperidin-4-yl)methyl)acetamide Sodium hydride or n-BuLi 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-7-one
3 Reduction 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-7-one LiAlH₄ 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane

Late-Stage Heterocycle Formation Approaches

A practical and scalable synthesis for this compound has been detailed, which relies on a late-stage intramolecular cyclization to form the crucial azetidine (B1206935) ring of the spiro-system. This multi-step process begins with a readily available starting material and constructs the heterocycle in a sequential manner, making it a prime example of late-stage heterocycle formation.

A patented method outlines a four-step synthesis starting from 3-((benzylamino)methyl)oxetan-3-ol. google.com This approach is advantageous due to its use of accessible raw materials, straightforward operations, and suitability for industrial-scale production. google.com

The synthetic sequence is as follows:

Acylation: The starting material, 3-((benzylamino)methyl)oxetan-3-ol, is reacted with chloroacetyl chloride in the presence of a base like triethylamine. This step attaches the necessary carbon framework for the subsequent cyclization. google.com

Intramolecular Cyclization: The resulting chloroacetamide intermediate undergoes a self-cyclization reaction. This key step, performed in an inert atmosphere using a strong base such as sodium hydride, forms the spirocyclic lactam, creating the core structure of the target molecule. google.com

Reduction: The amide carbonyl of the newly formed spiro-lactam is then reduced to a methylene (B1212753) group using a reducing agent like lithium aluminum hydride (LiAlH4). google.com

Deprotection: Finally, the benzyl protecting group on the nitrogen atom is removed via catalytic hydrogenation with palladium on carbon (Pd/C) to yield the final product, this compound. google.com

This strategy effectively builds the spirocyclic system by forming one of the heterocyclic rings in the later stages of the synthesis, a common and powerful approach in complex molecule synthesis.

Utilization of Aliphatic Starting Materials with Pre-existing Rings

The synthesis described above also exemplifies the use of a starting material that already contains one of the requisite rings. The synthesis commences with 3-((benzylamino)methyl)oxetan-3-ol, which possesses a pre-formed oxetane ring. google.com This aliphatic, cyclic starting material serves as the anchor point for the construction of the second, nitrogen-containing ring.

By beginning with the oxetane moiety, the synthetic challenge is reduced to the formation of the second heterocyclic ring and the spirocyclic center. This strategy is highly efficient as it bypasses the need to construct both rings from an acyclic precursor. The key transformation is the intramolecular cyclization of the chloroacetamide derivative, which forges the new carbon-nitrogen bond to create the azetidine ring spiro-fused to the existing oxetane. google.com

Advanced and Emerging Synthetic Methods for Spirocyclic Systems

While a specific linear synthesis for this compound is established, the broader field of spirocycle synthesis is continually evolving. Advanced methods, though not yet explicitly reported for this exact molecule, provide powerful potential routes for its synthesis and the creation of diverse analogs.

Catalytic Asymmetric Reactions for Spirocycle Construction

The construction of chiral spirocycles is a significant goal in medicinal chemistry. Catalytic asymmetric reactions offer a premier route to enantiomerically enriched spirocyclic frameworks. For aza-spirocycles, methods such as phase-transfer catalysis have been developed to synthesize spiro-azetidine oxindoles with high enantioselectivity. nih.gov These reactions often involve the intramolecular cyclization of a precursor activated by a chiral catalyst. nih.gov Another powerful strategy involves organocatalytic cascade reactions, for instance, a Michael/Friedel-Crafts cascade to assemble polycyclic aza-spirooxindoles. nih.gov Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction can produce optically active spirocycles containing a quaternary stereocenter. acs.org These methodologies highlight the potential for developing a stereoselective synthesis of this compound derivatives.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. nih.gov They are particularly valuable in creating libraries of structurally diverse compounds for drug discovery. rsc.org MCRs have been successfully employed for the synthesis of various spirocyclic heterocycles. For example, a Prins-type cyclization involving a cyclic ketone, a homoallylic alcohol, and an acid can generate spirocyclic tetrahydropyrans, which can be further converted to spiro-amines. nih.govnih.gov Copper-catalyzed MCRs have also been developed to construct complex spirotetrahydrocarbazoles from simple starting materials. beilstein-journals.org Applying an MCR strategy could potentially assemble the this compound core in a highly convergent and atom-economical fashion.

Domino Radical Bicyclization Approaches to Spirocycles

Domino reactions, or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. Radical-based domino reactions are particularly effective for constructing cyclic and polycyclic systems. While specific applications to this compound are not documented, radical cyclizations are a mainstay in heterocycle synthesis. These reactions can be initiated by various means and proceed through a cascade of bond-forming events to rapidly build complex architectures, including spirocyclic frameworks.

Visible-Light-Driven Photocatalysis in N-Heterospirocycle Assembly

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This method uses light energy to generate reactive intermediates under mild conditions. It has been successfully applied to the assembly of N-heterospirocycles. nih.govnih.gov One reported strategy involves the photocatalytic generation of N-centered radicals from N-allylsulfonamides, which then engage with alkenes in a multicomponent assembly to form β-spirocyclic pyrrolidines. nih.govacs.org Another approach uses a highly reducing iridium photocatalyst to construct C(sp3)-rich N-heterospirocycles from aliphatic ketones and aldehydes. nih.gov These methods offer novel and green pathways for constructing the aza-spirocyclic core and could be adapted for the synthesis of this compound.

Optimization and Process Development in Synthesis

Reaction Condition Screening and Reagent Selection

The initial acylation reaction involves reacting the starting material with chloroacetyl chloride in the presence of a base. google.comrsc.org The choice of base and solvent, as well as temperature control, are important parameters that have been screened. Following this, the intramolecular cyclization to form the spiro-lactam is achieved using a strong base in an inert solvent. The subsequent reduction of the lactam and the final deprotection via catalytic hydrogenation have also been optimized with specific reagents. google.comrsc.org

Table 1: Reagents and Conditions in the Synthesis of this compound

Step Reaction Type Starting Material Key Reagents Reaction Conditions Product
1 Acylation 3-((benzylamino)methyl)oxetan-3-ol Chloroacetyl chloride, Triethylamine Dichloromethane, -10°C to 10°C, then room temperature for 4-48 hours N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide
2 Intramolecular Cyclization N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide Sodium hydride or n-Butyllithium Anhydrous Tetrahydrofuran, -10°C to 5°C, then room temperature for 2-8 hours 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one
3 Reduction 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one Lithium aluminum hydride Inert solvent (e.g., ether), 10°C to 30°C for 2-24 hours 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane
4 Catalytic Hydrogenation (Deprotection) 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane Palladium catalyst, Hydrogen gas Not specified in detail This compound

This table is based on information from patent CN113214290A. google.comrsc.org

Yield Enhancement and Atom Economy Considerations

The reported synthetic method is described as having a high yield. google.comrsc.org Yield enhancement in such multi-step syntheses often involves the careful optimization of each step. For instance, in the acylation step, controlling the temperature and the rate of addition of chloroacetyl chloride can minimize side reactions. rsc.org Similarly, the stoichiometry of the base in the cyclization step is a critical factor influencing the yield of the spirocyclic intermediate. google.com

Scalability Assessments for Academic and Potential Industrial Production

However, scaling up this synthesis from an academic laboratory setting to industrial production would require careful consideration of several factors. The use of hazardous reagents such as lithium aluminum hydride necessitates specialized handling and equipment to ensure safety on a large scale. The management of reaction temperatures, especially for exothermic steps, becomes more challenging in large reactors. Furthermore, the purification of intermediates and the final product at each stage would need to be optimized for efficiency and cost-effectiveness on an industrial scale. The final product can also be converted into a salt, such as an oxalate (B1200264) salt, to facilitate purification and handling. rsc.org

Stereoselective Synthesis of this compound Scaffolds

While a specific, documented method for the stereoselective synthesis of this compound is not readily found in the reviewed literature, general principles of asymmetric synthesis can be applied to envision potential strategies. The development of enantiomerically pure spirocyclic compounds is of significant interest due to their unique three-dimensional structures which are valuable in drug discovery.

Diastereoselective Approaches

A potential strategy for achieving diastereoselectivity would be to introduce a substituent on the oxetane or the piperidine ring of the precursors. The existing stereocenter(s) in a substituted starting material could direct the stereochemical outcome of the cyclization reaction, leading to the preferential formation of one diastereomer. This approach, known as substrate-controlled diastereoselection, is a common strategy in the synthesis of complex molecules. For instance, the diastereoselective spiroannulation of phenolic substrates has been shown to be influenced by the nature and position of substituents on the aromatic ring. mdpi.com A similar principle could be applied to the synthesis of substituted this compound derivatives.

Enantioselective Synthesis

The enantioselective synthesis of this compound could potentially be achieved through several established asymmetric synthesis strategies:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, or "chiral synthons," to introduce chirality into the final molecule. elsevierpure.com For the synthesis of this compound, one could envision starting with a chiral, non-racemic version of 3-((benzylamino)methyl)oxetan-3-ol. If the stereocenter is maintained throughout the reaction sequence, an enantiomerically enriched or pure product could be obtained.

Chiral Catalysts: The use of chiral catalysts to control the stereochemistry of a key bond-forming step is a powerful tool in asymmetric synthesis. For the synthesis of the this compound scaffold, a potential key step for enantioselective control could be the reduction of an intermediate ketone or the cyclization step itself. The development of chiral ligands for metal-catalyzed asymmetric reactions has been a major focus in organic synthesis. acs.org For example, enantioselective cycloaddition reactions catalyzed by chiral metal complexes have been used to synthesize a variety of spiro-N,O-ketals with high enantioselectivity. rsc.org

Chiral Auxiliaries: Another strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule. This auxiliary would direct the stereoselective formation of the spirocyclic core, after which it can be cleaved to afford the enantiomerically enriched product. This method has been successfully employed in the synthesis of various chiral compounds.

While these strategies are speculative in the direct context of this compound, they represent feasible and well-established avenues for future research into the asymmetric synthesis of this and related spirocyclic scaffolds.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dioxa 8 Azaspiro 3.5 Nonane

Reactions of the Spirocyclic Core

The reactivity of the 2,5-Dioxa-8-azaspiro[3.5]nonane core is dictated by the presence of the heteroatoms, which introduce electronic effects and potential sites for reaction that are distinct from purely carbocyclic spiro systems.

Oxidation Reactions

The nitrogen atom in the this compound ring system is susceptible to oxidation. Under specific conditions, this compound can be oxidized to form the corresponding N-oxides. Common oxidizing agents such as hydrogen peroxide can be employed for this transformation. The presence of the oxygen atoms in the rings can influence the reactivity of the nitrogen towards oxidation.

Reduction Reactions

The core structure of this compound is generally stable to reduction under standard conditions. However, derivatives of this spirocycle can undergo reduction. For instance, in a synthetic route to the parent compound, a reduction step is employed. google.com An intermediate compound is reduced using a reducing agent like lithium aluminum hydride in an inert atmosphere to yield a precursor to the final product. google.com This highlights that while the core itself is robust, functional groups on derivatives can be readily reduced.

Nucleophilic Substitution Reactions

The this compound scaffold can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitrogen atom, being a secondary amine, can act as a nucleophile. For example, it can be acylated or alkylated to introduce substituents at the 8-position. This reactivity is fundamental to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry.

Functional Group Interconversions on this compound Derivatives

A key aspect of the chemistry of this compound is the ability to perform functional group interconversions on its derivatives. This versatility is crucial for creating diverse molecular architectures. A notable example is found in the synthesis of the parent compound itself, where a benzyl (B1604629) protecting group on the nitrogen atom is removed via catalytic hydrogenation. google.com This deprotection step is a classic example of a functional group interconversion that is essential for obtaining the final, unprotected spirocycle. google.com

Furthermore, derivatives such as (2,5-dioxa-8-azaspiro[3.5]nonan-6-yl)methanol feature a primary alcohol. uni.lu This hydroxyl group can undergo a variety of standard organic transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution, further expanding the chemical space accessible from this scaffold.

Elucidation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides a deeper understanding of the chemical behavior of this compound. A detailed reaction mechanism comprises the elementary steps that occur at a molecular level during a chemical transformation. uni-due.de For reactions involving this spirocycle, such as the cyclization step in its synthesis, understanding the mechanism is key to optimizing reaction conditions and improving yields.

The synthesis of this compound involves a self-cyclization reaction to form the spirocyclic core. google.com This intramolecular reaction is a critical step, and its efficiency is dependent on factors such as the choice of base and solvent. google.com The kinetics of such cyclization reactions are influenced by the conformational pre-organization of the precursor, which facilitates the ring-closing step. While specific kinetic data for reactions of this compound are not extensively reported in the provided search results, the principles of reaction kinetics are fundamental to understanding and controlling these chemical processes. uni-due.de

Role of this compound as a Versatile Synthetic Building Block

The inherent strain of the oxetane (B1205548) ring and the presence of a secondary amine in the piperidine (B6355638) ring make this compound a reactive and versatile intermediate for the synthesis of more elaborate molecules. Its three-dimensional structure is of particular interest in medicinal chemistry for the development of novel therapeutic agents.

Construction of Complex Molecular Architectures

The utility of this compound as a synthetic building block is highlighted by its incorporation into larger, more complex molecular frameworks. The secondary amine provides a convenient handle for derivatization, allowing for the attachment of various substituents and the extension of the molecular structure.

A notable application of this spiro-compound is in the synthesis of derivatives with potential biological activity. For instance, the N-alkylation of the piperidine nitrogen allows for the introduction of diverse functional groups. A patented method describes a multi-step synthesis to obtain this compound, which can then be used in further synthetic transformations. google.com The synthesis starts from 3-((benzylamino)methyl)oxetan-3-ol, which is reacted with chloroacetyl chloride. The resulting intermediate undergoes an intramolecular cyclization, followed by reduction and deprotection to yield the final spiro-heterocycle. google.com

Detailed research findings on the derivatization of similar spiro-compounds, such as 1,4-Dioxa-8-azaspiro[4.5]decane, demonstrate the potential synthetic pathways for this compound. For example, N-benzylation with fluoro-substituted benzyl bromides has been successfully employed to synthesize ligands for the sigma-1 receptor, which are of interest for tumor imaging. nih.gov This suggests that this compound could be similarly functionalized to create novel bioactive molecules.

Table 1: Synthesis of this compound google.com

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-((benzylamino)methyl)oxetan-3-olChloroacetyl chloride, Triethylamine (B128534), DichloromethaneN-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide
2N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamideSodium hydride, Tetrahydrofuran8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one
38-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-oneBorane-tetrahydrofuran complex8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane
48-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonaneH₂, Pd/C, Ethanol, Acetic acidThis compound

Contributions to Heterocycle Synthesis

The reactivity of the this compound core allows for its transformation into a variety of other heterocyclic systems. The piperidine ring can be a scaffold for the construction of fused or bridged ring systems, while the oxetane ring can undergo ring-opening reactions to introduce new functionalities.

While specific examples detailing the direct use of this compound in the synthesis of other heterocycles are not extensively documented in publicly available literature, the chemistry of analogous spiro-compounds provides valuable insights. For instance, the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] has been achieved through a three-component reaction involving isatins, pyrazol-5-amines, and ketonitriles, demonstrating how a spiro-center can be a key feature in the construction of complex heterocyclic systems. nih.gov

Furthermore, the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a compound with a similar structural motif, has been reported. univ.kiev.ua These derivatives, which can be seen as analogs of pipecolic acid, are valuable in drug design and showcase the potential of spiro-azaspiro-nonanes in generating diverse heterocyclic structures. univ.kiev.ua The synthesis of these derivatives often involves transformations of the functional groups attached to the core spiro-heterocycle.

Table 2: Examples of Reactions on Similar Spiro-Heterocycles

Spiro-HeterocycleReaction TypeReagents and ConditionsProduct TypeReference
IsatinsThree-component reactionPyrazol-5-amines, Ketonitriles, Acetic acid, Microwave irradiationSpiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] nih.gov
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivativesFunctional group transformationDess-Martin periodinaneFunctionalized spiro-heterocycles univ.kiev.ua
1,4-Dioxa-8-azaspiro[4.5]decaneN-alkylation4-(2-Fluoroethoxy)benzyl bromide, K₂CO₃, AcetonitrileSubstituted spiro-heterocycle for PET imaging nih.gov

The versatility of this compound as a synthetic building block lies in its unique three-dimensional structure and the presence of reactive functional groups. This allows for the construction of complex molecular architectures and provides a foundation for the synthesis of a wide array of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and synthetic applications of this compound is likely to uncover new and innovative ways to utilize this intriguing spiro-heterocycle.

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of 2,5-Dioxa-8-azaspiro[3.5]nonane Structure

Spectroscopic methods provide foundational information for determining the molecular structure of a compound. While comprehensive experimental data for this compound is not extensively reported in publicly accessible literature, standard characterization techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

For ¹H NMR of this compound, one would expect to observe distinct signals corresponding to the protons on the oxetane (B1205548) and piperidine (B6355638) rings. The chemical shifts and coupling patterns of these protons would provide detailed information about their local electronic environments and spatial relationships. Protons adjacent to the oxygen and nitrogen atoms would be expected to appear at a lower field (higher ppm values) due to the deshielding effect of these electronegative atoms.

In ¹³C NMR spectroscopy, distinct signals for each unique carbon atom in the molecule would be anticipated. The spiro carbon, being a quaternary carbon, would likely show a characteristic chemical shift. The carbons bonded to the oxygen and nitrogen atoms would also exhibit downfield shifts.

While specific, experimentally verified NMR data for this compound is scarce in the reviewed literature, analysis of related azaspiro compounds can offer insights into the expected spectral features. thno.org

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of this compound is 129.16 g/mol .

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed. uni.lu The fragmentation pattern in an experimental mass spectrum would be expected to show characteristic losses of small neutral molecules or radicals from the parent ion, providing further structural clues. libretexts.org

Predicted Collision Cross Section Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 130.08626 124.0
[M+Na]⁺ 152.06820 130.2
[M+NH₄]⁺ 147.11280 130.1
[M+K]⁺ 168.04214 126.1
[M-H]⁻ 128.07170 125.3
[M+Na-2H]⁻ 150.05365 127.6
[M]⁺ 129.07843 124.1
[M]⁻ 129.07953 124.1

Data from PubChemLite. uni.lu

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, characteristic IR absorption bands would include:

C-O stretching vibrations for the ether linkages in the oxetane ring.

N-H stretching vibration for the secondary amine in the piperidine ring.

C-N stretching vibration .

C-H stretching and bending vibrations for the methylene (B1212753) groups in both rings.

Elemental analysis determines the percentage composition of elements in a compound. For a compound with the formula C₆H₁₁NO₂, the theoretical elemental composition would be:

Carbon (C): 55.80%

Hydrogen (H): 8.58%

Nitrogen (N): 10.84%

Oxygen (O): 24.77%

Experimental elemental analysis results that closely match these theoretical values would provide strong evidence for the assigned molecular formula. eltra.com

Conformational Analysis of the Spiro[3.5]nonane System

The spiro[3.5]nonane framework, with its interconnected four- and six-membered rings, imposes significant conformational constraints on the molecule. The piperidine ring in a six-membered heterocyclic system typically adopts a chair conformation to minimize steric and torsional strain. However, the spiro fusion to the rigid oxetane ring can influence this preference.

Computational modeling techniques, such as density functional theory (DFT) calculations, can be employed to predict the most stable conformations of this compound and to estimate the energy barriers between different conformational isomers. Such studies would illuminate the flexibility of the ring systems and the preferred orientation of the substituent on the nitrogen atom.

Ring Strain and Geometric Distortions

Preferred Conformations and Dynamic Interconversions

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. However, due to the spiro-fusion, two distinct chair conformations are possible, differing in the axial or equatorial orientation of the oxetane ring relative to the piperidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics. google.comlu.seuni.lu In principle, variable temperature NMR studies could reveal the energy barriers associated with the interconversion between these chair forms. At room temperature, this interconversion is typically rapid on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the exchange can be slowed, potentially allowing for the observation of distinct signals for each conformer. The relative populations of these conformers would be determined by their steric and electronic interactions. Computational studies on related aza-spirocycles suggest that the energy difference between these conformers can be small, leading to a dynamic equilibrium.

Stereochemical Characterization

The potential for chirality and the existence of multiple stereoisomers are key features of this compound, particularly when substituted.

Determination of Absolute and Relative Stereochemistry

The spiro carbon atom in this compound is a stereocenter if the substitution pattern on the rings destroys the plane of symmetry. For instance, substitution on the piperidine or oxetane ring can lead to enantiomers. The determination of the absolute stereochemistry of a chiral sample would typically require techniques such as X-ray crystallography of a single crystal or the use of chiral derivatizing agents followed by NMR analysis.

The relative stereochemistry of substituents on the rings can often be determined using NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about the spatial proximity of atoms.

Diastereomeric Ratio Determination

In synthetic procedures that generate multiple diastereomers of substituted this compound derivatives, the determination of the diastereomeric ratio is crucial. This is typically accomplished using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often with a chiral stationary phase for the separation of enantiomers. Spectroscopic methods like NMR can also be used to determine diastereomeric ratios by integrating the signals corresponding to each diastereomer, provided that there are non-overlapping signals for at least one proton or carbon in each stereoisomer. For example, a patent for the synthesis of this compound describes a multi-step process that could potentially lead to stereoisomers if chiral starting materials or reagents were used, although the patent itself does not delve into the stereochemical outcomes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the molecule's behavior at an electronic level. Methods like Density Functional Theory (DFT) are commonly employed to model the properties of such heterocyclic systems, offering a balance between computational cost and accuracy. nih.gov

Molecular Geometry Optimization

The first step in any computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. For 2,5-Dioxa-8-azaspiro[3.5]nonane, this involves optimizing bond lengths, bond angles, and dihedral angles to locate the minimum energy conformation.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

ParameterAtom Pair/TrioTheoretical Value
Bond Length (Å) C(spiro)-O1.43
C(spiro)-C(ring)1.54
C-N (azetidine)1.47
C-O (ether)1.43
**Bond Angle (°) **O-C(spiro)-C108.5
C-N-C (azetidine)92.1
C-O-C (ether)111.5
Note: These values are representative examples derived from standard parameters for similar structures and are not from a specific published study on this molecule.

Analysis of Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring due to its lone pair of electrons. This indicates that the nitrogen is the most probable site for electrophilic attack, such as protonation or alkylation. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals, suggesting these bonds as potential sites for nucleophilic attack, although such reactions are less common for this structure. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Charge Distribution and Electrostatic Potentials

An analysis of the charge distribution reveals the electronic landscape of the molecule. The electronegative oxygen and nitrogen atoms will draw electron density, resulting in partial negative charges (δ-), while the adjacent carbon and hydrogen atoms will carry partial positive charges (δ+).

A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. For this spirocycle, the MEP would show a region of high negative potential (typically colored red) around the nitrogen atom's lone pair, confirming it as the primary site for electrophilic interaction. The ether oxygens would also exhibit negative potential, though likely less intense than the amine nitrogen. Regions of positive potential (blue) would be found around the N-H proton and the hydrogens on carbons adjacent to the heteroatoms.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the molecule's movement over time at a given temperature. An MD simulation for this compound in a solvent like water or chloroform (B151607) would reveal its dynamic behavior. Key findings would include the flexibility of the six-membered ring, which may undergo chair-to-boat interconversions, and the more rigid nature of the strained four-membered ring. These simulations are crucial for understanding how the molecule's shape changes in a realistic environment, which influences how it interacts with other molecules, such as substrates or receptors in a biological context.

Reaction Pathway Modeling and Transition State Analysis

Given that this compound is a building block for synthesis, modeling its reactions is of great interest. google.com A common reaction would be the N-acylation or N-alkylation of the secondary amine. Computational chemists can model the entire reaction pathway, from reactants to products, through an intermediate transition state.

By calculating the energy of the transition state, the activation energy for the reaction can be determined. This allows for a theoretical prediction of the reaction rate. For example, modeling the reaction with an acyl chloride would show the nitrogen lone pair attacking the electrophilic carbonyl carbon. The transition state would be a high-energy species where the N-C bond is partially formed and the C-Cl bond is partially broken. Analyzing this state provides insight into the reaction's feasibility and mechanism.

Prediction of Reactivity and Selectivity Profiles

Computational models can predict how a molecule will react under different conditions. The frontier orbital analysis and charge distribution data for this compound strongly suggest that the molecule will behave as a nucleophile at the nitrogen center.

Computational studies can also be used to predict selectivity. If the molecule were to be functionalized to create multiple potential reaction sites, DFT calculations could help determine which site is more likely to react. For instance, in related spirocyclic systems, theoretical calculations have been used to successfully correlate the diastereoselectivity of reactions, guiding synthetic efforts toward the desired product. researchgate.net This predictive power is invaluable for designing efficient synthetic routes and minimizing unwanted byproducts.

In Silico Approaches to Structure-Activity Relationship (SAR) Studies

In silico methods are instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives. These computational techniques allow for the rapid assessment of large numbers of virtual compounds, prioritizing synthetic efforts on those with the highest predicted affinity and selectivity for a given biological target.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is crucial for understanding the potential interactions of this compound derivatives at a molecular level.

In a typical molecular docking study, a library of virtual derivatives of the this compound scaffold would be generated by adding various substituents at the nitrogen atom and other available positions. These derivatives are then "docked" into the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity.

For instance, in studies of other azaspiro compounds, such as 4-azapregnene derivatives, molecular docking has been successfully used to explore their affinity for various steroid targets like 5α-reductase type 2 and the estrogen receptor α. nih.gov These studies revealed that the synthesized compounds exhibited promising binding affinities, comparable to or even exceeding those of known inhibitors. nih.gov Similarly, for derivatives of this compound, docking could elucidate key interactions, such as hydrogen bonds formed by the oxetane (B1205548) oxygens or the secondary amine, and hydrophobic interactions of the cyclohexane (B81311) ring, which are critical for binding.

A hypothetical docking study of this compound derivatives against a protein kinase could yield a data table similar to the one below, ranking compounds based on their predicted binding energy.

Compound IDSubstituent (R)Docking Score (kcal/mol)Key Interactions
1a -H-7.2H-bond with Asp145
1b -CH3-7.8H-bond with Asp145, Hydrophobic interaction with Leu83
1c -C6H5-9.1H-bond with Asp145, Pi-stacking with Phe146
1d -CH2OH-8.5H-bonds with Asp145 and Ser142

This table is for illustrative purposes only.

Ligand-Target Interaction Modeling

Following molecular docking, the resulting poses are analyzed in detail to model the specific interactions between the ligand and the target. This involves identifying hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity.

For derivatives of this compound, the spirocyclic core itself can significantly influence ligand-target interactions. The rigid nature of the scaffold reduces the conformational entropy penalty upon binding, which can lead to higher affinity. nih.gov The oxetane ring, a component of the spirocycle, is known to be a polar motif that can engage in hydrogen bonding and also influence the physicochemical properties of the molecule, such as solubility and metabolic stability. acs.orgnih.gov

Modeling studies on related spiro-heterocyclic compounds have demonstrated the importance of the three-dimensional arrangement of functional groups for selective target interaction. For example, in the case of M1 muscarinic agonists based on a 1-oxa-8-azaspiro[4.5]decane skeleton, the orientation of substituents on the spirocyclic core was found to be critical for receptor affinity and functional activity. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For a series of this compound derivatives, a QSAR study would involve synthesizing and testing a set of compounds for a specific biological activity. Then, various descriptors would be calculated for each molecule, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Quantifying the distribution of electrons.

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area.

A statistical method, like multiple linear regression or partial least squares, would then be used to build a model. A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

For example, a 3D-QSAR study on spiro-derivatives as inhibitors of acetyl-CoA carboxylase yielded models with good predictive power, indicating that electropositive and bulky groups at a specific position were favorable for inhibitory activity. researchgate.net A similar approach for this compound derivatives could provide valuable insights for optimizing their activity.

A hypothetical QSAR data table for a series of this compound derivatives might look like this:

Compound IDlogPMolecular WeightPolar Surface Area (Ų)Observed Activity (IC50, µM)Predicted Activity (IC50, µM)
2a 1.2185.245.310.510.2
2b 1.8199.245.35.25.5
2c 2.5261.345.31.81.5
2d 1.5215.265.53.74.1

This table is for illustrative purposes only and demonstrates the type of data used and generated in a QSAR study.

Structure Activity Relationship Sar Research and Scaffold Design Principles

Design Rationale for 2,5-Dioxa-8-azaspiro[3.5]nonane-based Scaffolds

The core appeal of the this compound scaffold lies in its value as a three-dimensional building block that can enhance the physicochemical properties of lead compounds. nih.gov Medicinal chemists are increasingly interested in such strained spiro heterocycles to create more rigid and structurally novel molecules, potentially improving metabolic stability and target selectivity. nih.govrsc.org The inclusion of heteroatoms and a four-membered ring system, like the oxetane (B1205548) portion of this scaffold, allows for the precise placement of functional groups in orthogonal directions, a feature difficult to achieve with simpler ring systems. nih.gov

Bioisosteric Replacements within the Spiro System

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at creating new molecules with similar biological activities but improved properties by swapping atoms or groups. cambridgemedchemconsulting.com Spirocyclic structures, particularly those containing heteroatoms, are recognized as effective non-classical bioisosteres for common saturated six-membered rings. rsc.org The this compound scaffold can be considered a bioisosteric replacement for piperidine (B6355638) and morpholine (B109124) rings, which are frequently found in small-molecule drugs. rsc.org

This replacement strategy is driven by the desire to "escape from flatland," a concept encouraging the use of more three-dimensional, Fsp³-rich structures to improve drug-like properties. univ.kiev.ua Replacing a flexible piperidine ring with the more rigid spirocyclic core can pre-organize the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The oxetane moiety within the scaffold can also serve as a bioisostere for carbonyl or dimethyl groups. rsc.org

Common Structural MotifBioisosteric ReplacementRationale for Replacement
PiperidineThis compoundIntroduces 3D-dimensionality, improves metabolic stability, and provides novel intellectual property space. rsc.orgspirochem.com
MorpholineThis compoundOffers a more rigid conformational constraint and unique substituent vectors compared to the flexible morpholine chair/boat conformations.
Aromatic RingsSpirocyclic ScaffoldsImproves solubility and metabolic profile by replacing metabolically labile aromatic systems. chem-space.com

Scaffold Hopping and Mimicry Strategies

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active compound with a structurally different scaffold to discover novel chemotypes. researchgate.netnih.gov This technique is used to improve potency, alter physicochemical properties, address metabolic liabilities, or secure new intellectual property. researchgate.netresearchgate.net

The this compound scaffold is an excellent candidate for scaffold hopping exercises. Starting from a lead compound containing, for example, a phenyl ring or a piperidine, chemists can hop to this spirocyclic core. researchgate.netresearchgate.net This move drastically changes the molecular backbone from a flat or flexible system to a rigid, three-dimensional one. Such a hop can maintain the necessary pharmacophoric elements in the correct spatial orientation while offering a completely new chemical entity. nih.gov For instance, a research program might use this scaffold to mimic the presentation of side chains on a known inhibitor, hoping to replicate the binding interactions while improving properties like solubility. dundee.ac.uk

Methodologies for SAR Studies on this compound Derivatives

Design and Synthesis of Compound Libraries

To effectively explore the structure-activity relationships of the this compound core, diverse compound libraries are essential. The synthesis of such libraries typically begins with the core scaffold, which can be prepared through multi-step sequences. google.com A known method involves reacting 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by cyclization and deprotection steps to yield the parent this compound. google.com

Once the core is synthesized, library generation focuses on derivatizing the secondary amine. This nitrogen atom serves as a convenient attachment point for a wide array of substituents using standard chemical reactions like acylation, alkylation, sulfonylation, and reductive amination. By employing a variety of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a large and diverse library of compounds can be generated, allowing for a systematic exploration of how different functional groups at this position affect biological activity.

Reaction TypeReagent ClassResulting Functional GroupPurpose in SAR Exploration
AcylationAcid Chlorides / Carboxylic AcidsAmideProbe for hydrogen bond donors/acceptors and steric bulk.
Reductive AminationAldehydes / KetonesSubstituted AmineIntroduce diverse, flexible or rigid side chains.
SulfonylationSulfonyl ChloridesSulfonamideIntroduce strong hydrogen bond acceptors and explore different geometries.
Urea/Thiourea FormationIsocyanates / IsothiocyanatesUrea / ThioureaExplore additional hydrogen bonding patterns.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a critical tool for rapidly evaluating the biological activity of the large compound libraries synthesized from the this compound scaffold. These libraries are tested against a specific biological target (e.g., an enzyme or receptor) in automated assays designed to measure a particular response, such as inhibition or activation.

The process involves dispensing small amounts of each library compound into individual wells of a microtiter plate, followed by the addition of the target and necessary reagents. After an incubation period, a readout is measured (e.g., fluorescence, luminescence, or absorbance) to identify "hits"—compounds that exhibit significant activity. Hits from the HTS of a this compound library would then undergo further validation and optimization to confirm their activity and establish a preliminary SAR. researchgate.net

Influence of Spirocyclic Conformation on Molecular Recognition

The defining characteristic of a spirocycle is its rigid, three-dimensional conformation, which has a profound impact on molecular recognition. nih.gov Unlike flexible aliphatic chains or rings that must adopt a specific conformation to bind to a target, incurring an entropic penalty, a rigid scaffold like this compound is already pre-organized. nih.gov

This rigidity fixes the relative orientation of substituents, presenting them to a biological target in a well-defined manner. This precise positioning can lead to enhanced binding affinity and selectivity. nih.gov The spirocyclic core dictates the exit vectors of the attached functional groups, allowing for exploration of a target's binding pocket in three dimensions. nih.gov

Furthermore, the process of molecular recognition can involve conformational changes in both the ligand and the target (an "induced fit"). arxiv.orgplos.org While flexibility can be beneficial, excessive flexibility can be detrimental. The constrained nature of the this compound scaffold limits the number of available low-energy conformations, which can be an advantage. The contribution of conformational changes to the free energy of binding is a key consideration, and a rigid scaffold minimizes the unfavorable energetic cost of conformational restriction upon binding. nih.gov This "conformational proofreading" suggests that a slight mismatch between a ligand's ground-state conformation and the ideal binding conformation can sometimes improve specificity by penalizing binding to off-targets more severely. plos.orgarxiv.org

Ligand Design and Optimization Strategies Incorporating the Spiro[3.5]nonane Motif

The design and optimization of ligands built upon the this compound framework are guided by contemporary principles in drug discovery that favor three-dimensional (3D) molecular architectures. A primary strategy involves using the spirocyclic core as a bioisostere for more common, conformationally flexible ring systems like piperidine. researchgate.netnih.gov Bioisosteric replacement with spirocyclic fragments aims to enhance pharmacological properties by introducing structural rigidity and improving metabolic stability against oxidative enzymes. nih.govresearchgate.net

This approach, often termed "escaping from flatland," seeks to create novel, Fsp3-rich chemical structures that can explore chemical space more effectively than their planar counterparts. The rigid nature of the spiro[3.5]nonane system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Optimization strategies often focus on the functionalization of the azaspiro core. The nitrogen atom provides a convenient attachment point for various side chains and linkers, allowing for the systematic exploration of structure-activity relationships. Modifications can be made to fine-tune key properties such as:

Lipophilicity and Solubility: By adding or modifying substituents, researchers can control the compound's solubility and ability to cross biological membranes.

Metabolic Stability: The spirocyclic core itself is often more resistant to metabolic degradation than simpler cyclic structures.

Target Engagement: The 3D orientation of substituents on the spiro-scaffold can be precisely controlled to optimize interactions with specific binding pockets in enzymes or receptors.

A prominent example of this strategy, although with a closely related scaffold, is the incorporation of azaspiro[3.3]heptane as a piperidine bioisostere in an analog of the anesthetic drug bupivacaine. This modification resulted in a new, patent-free compound with high activity, demonstrating the viability of using spirocyclic cores to generate novel and effective therapeutic candidates. nih.govresearchgate.net

Investigation of this compound Derivatives in Specific Biochemical Contexts

The versatile this compound scaffold serves as a valuable building block for developing modulators of various biological targets, including enzymes and receptors.

Enzyme Inhibitor Design (e.g., hLDHA inhibitors)

Spirocyclic compounds are increasingly investigated for the design of potent and selective enzyme inhibitors. A key advantage is their ability to improve metabolic stability, a common challenge in drug development. For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors, researchers modified a metabolically liable spiro-lactone ring to create a spiro-imide derivative with a more favorable pharmacokinetic profile. nih.gov This highlights a common strategy: modifying the spirocyclic core to address metabolic liabilities while retaining or enhancing inhibitory activity. nih.gov

The general design principles for spirocyclic enzyme inhibitors include:

Binding to ATP-binding sites: Many inhibitors are designed to compete with endogenous ligands like ATP by occupying the enzyme's active site. acs.org

Allosteric Inhibition: Some inhibitors bind to sites distant from the active site (allosteric sites), inducing conformational changes that inhibit enzyme function. acs.org

Exploiting Hydrophobic Pockets: The scaffold can be decorated with hydrophobic moieties that interact with corresponding pockets within the enzyme's active site to increase binding affinity. acs.org

While the this compound framework is a candidate for such applications, specific research detailing its use in the design of human lactate (B86563) dehydrogenase A (hLDHA) inhibitors is not prominent in publicly available literature. However, the established strategies for designing spirocyclic inhibitors for other enzymes, such as kinases and ACC, provide a clear blueprint for its potential application in this context. nih.govacs.org

Receptor Ligand Design (e.g., muscarinic receptor antagonists, β-adrenoceptor agonists)

The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold makes it an attractive core for designing ligands that target G-protein-coupled receptors (GPCRs), such as muscarinic and β-adrenergic receptors.

Muscarinic Receptor Antagonists: Research has led to the discovery of new, potent spirocyclic antagonists for the muscarinic M3 receptor. nih.gov The development process involved the optimization of a hit compound identified from a high-throughput screening library, demonstrating a successful pathway for discovering novel receptor modulators based on spiro-cores. nih.gov Muscarinic antagonists work by competitively blocking the binding of the neurotransmitter acetylcholine (B1216132) to its receptors on cells, which is a therapeutic mechanism used in treating conditions like COPD. nih.gov The design of such spirocyclic ligands can lead to high affinity and improved selectivity between receptor subtypes.

β-Adrenoceptor Agonists: β-adrenergic receptors are critical targets for treating cardiac and respiratory diseases. nih.gov Ligands are classified based on their efficacy, from full agonists to partial agonists and antagonists. The structural basis for this differentiation often lies in specific molecular interactions, such as the ability of a ligand to form hydrogen bonds with key serine residues within the receptor's binding pocket. nih.gov While spirocyclic systems are explored for their potential to modulate GPCRs, specific examples of this compound derivatives being developed as β-adrenoceptor agonists are not widely reported in the surveyed literature. However, the principles of designing spirocyclic peptidomimetics to modulate other GPCRs, like dopamine (B1211576) receptors, have been successfully demonstrated, suggesting the potential for similar applications. nih.gov

Compound and Research Summary

Table 1: Mentioned Chemical Compounds

Compound Name Molecular Formula CAS Number
This compound C₆H₁₁NO₂ 1184185-17-8
7-Oxa-2-azaspiro[3.5]nonane C₇H₁₃NO 194157-10-3
1-Azaspiro[3.3]heptane C₆H₁₁N 174786-13-9

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches for Spirocycles

The synthesis of complex spirocyclic systems remains a challenge, driving the development of new and more efficient methodologies. Future research is focused on creating these intricate architectures with high levels of control and sustainability.

A significant area of development is the use of radical dearomatization reactions, which provide an alternative to traditional methods that often require stoichiometric amounts of chemical oxidants or reductants. acs.org Cascade reactions, where multiple chemical bonds are formed in a single step, are also being explored to build complex spirocyclic molecules efficiently. acs.org For instance, catalytic cascade oxidative spirocyclization has been used to create highly functionalized spirocyclohexadienones under mild, aerobic conditions, offering an atom-economical and environmentally friendly route to nitrogen-containing spiro compounds. acs.org

Methods for creating spirocycles with specific stereochemistry are also a major focus. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, has been developed to produce functionalized spirocyclic oxetanes . rsc.orgbath.ac.uk Recent advancements have overcome previous limitations, such as competing alkene dimerization, allowing for the synthesis of a wide array of novel spirocyclic oxetanes that can serve as versatile intermediates. rsc.orgbath.ac.uk Other strategies include 1,3-dipolar cycloaddition reactions to form oxetane (B1205548) spirocycles. whiterose.ac.uk

For the specific synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane , a patented method highlights a multi-step process involving the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by self-cyclization, reduction, and deprotection. This route is designed for industrial production, emphasizing easily accessible raw materials and controlled reaction conditions.

Future efforts will likely continue to focus on the development of catalytic enantioselective methods to produce chiral spirocycles, the use of flow chemistry for safer and more scalable synthesis, and the application of biocatalysis to create these complex structures in a green and efficient manner.

Application of Advanced Analytical Techniques for Deeper Insight

To fully understand the potential of spirocycles like this compound, advanced analytical techniques are crucial for providing deeper insights into their structure, conformation, and interactions.

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are essential for monitoring reaction progress, ensuring the purity of synthesized compounds, and separating stereoisomers. spirochem.com The development of optimized analytical methods is a key part of the process research and development, ensuring that intermediates and final products meet required quality standards. spirochem.com

For detailed structural and conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable. Dynamic NMR experiments, for example, have been used to study the conformation and chirality of spiro-1,3-dioxane compounds, revealing how the conformation influences the number of possible isomers and their interrelationships. rsc.org X-ray crystallography provides unambiguous determination of the three-dimensional structure, which is critical for understanding biological activity and for structure-based drug design.

Computational methods are becoming increasingly powerful for conformational analysis. numberanalytics.com Techniques like Molecular Dynamics (MD) and Quantum Mechanics (QM) can predict the conformational preferences and dynamics of spirocycles. numberanalytics.com These computational studies are often integrated with experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's behavior. numberanalytics.com For more complex systems, such as macrocycles, specialized computational methods are being developed and compared to ensure accurate prediction of their bioactive conformations. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the field of chemical design, and their application to spirocycles holds immense promise for accelerating the discovery of new molecules with desired properties.

In the context of drug discovery, AI can be used for:

Scaffold Hopping: Generating novel spirocyclic cores that mimic the biological activity of known drugs but have different chemical structures, potentially leading to improved properties or new intellectual property. spirochem.com

Lead Optimization: Fine-tuning the structure of a promising spirocyclic compound to enhance its potency and selectivity while minimizing off-target effects. spirochem.com

Synthesis Planning: AI tools can analyze complex spirocyclic targets and propose efficient synthetic routes, saving significant time and resources in the lab. nih.gov

The integration of AI with automated synthesis platforms creates a closed-loop system where new compounds are designed, synthesized, and tested in a rapid and iterative cycle. nih.gov This approach has the potential to dramatically accelerate the development of new spirocyclic drugs and materials.

Exploration of Unconventional Reactivity and Catalysis with Spiro[3.5]nonane Derivatives

The strained ring systems present in some spirocycles, such as the oxetane ring in this compound, can lead to unique and unconventional reactivity. The ring strain in oxetanes facilitates ring-opening reactions with nucleophiles, as well as rearrangements and ring expansions, making them valuable synthetic intermediates. acs.org

The development of new catalytic systems is a key area of research for unlocking the potential of spirocycles. For example, organocatalysis is being used to achieve asymmetric cascade cyclizations to produce chiral spiro-oxindole derivatives. buchler-gmbh.com The discovery of novel catalysts can enable the synthesis of previously inaccessible spirocyclic structures and allow for the functionalization of spirocycles in new ways.

Research into the reactivity of the spiro[3.5]nonane framework and its derivatives is ongoing. The oxetane portion of this compound is of particular interest, as oxetanes have been shown to be valuable in medicinal chemistry as replacements for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties. acs.org The synthesis of indole-based analogues containing an oxetane ring has been achieved through a Friedel-Crafts alkylation of oxetanols, demonstrating a novel method to install this moiety in a sterically hindered position. nih.gov

Future research will likely focus on leveraging the unique reactivity of the spiro[3.5]nonane skeleton to develop novel transformations, explore its use as a ligand in catalysis, and investigate the influence of the spirocyclic core on the reactivity of appended functional groups.

Interdisciplinary Research Collaborations in Chemical Biology and Materials Science

The unique properties of spirocycles make them attractive scaffolds for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In chemical biology , collaborations between synthetic chemists and biologists are essential for the development of new therapeutic agents. Spirocycles are increasingly being incorporated into drug candidates to enhance their three-dimensional character, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net For example, spirocyclization was used to develop a highly rigid pan-KRAS inhibitor with improved potency and metabolic stability. acs.org The antioxidant properties of various spirocyclic compounds are also being investigated, with studies showing their potential to inhibit oxidative stress in a range of diseases. nih.gov These projects require a close partnership to design, synthesize, and biologically evaluate novel spirocyclic compounds.

The future of spirocycle research will undoubtedly be driven by such interdisciplinary collaborations, leading to innovations in medicine, technology, and our fundamental understanding of molecular design.

Q & A

What are the established synthetic routes for 2,5-Dioxa-8-azaspiro[3.5]nonane, and how can reaction conditions be optimized for higher yields?

Basic:
The synthesis of this compound (CAS 1184185-17-8) typically employs spirocyclic building block strategies. For example, Enamine Ltd. lists it as a key intermediate in their catalog, suggesting the use of Boc-protected precursors and cyclization reactions under anhydrous conditions . Standard characterization includes LC-MS, 1^1H/13^13C NMR, and elemental analysis.

Advanced:
Optimizing spirocyclization requires careful control of steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict transition states to guide solvent selection (e.g., THF or DCM) and catalyst choice. Evidence from related scaffolds (e.g., 2,7-diazaspiro[3.5]nonane derivatives) shows that substituent positioning significantly impacts reaction efficiency, with Boc-protected amines improving stability during ring closure .

How do computational methods aid in understanding the conformational flexibility of this compound?

Basic:
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to analyze the spirocyclic core’s rigidity. The 3.5-membered ring system imposes torsional constraints, which can be visualized using software like Gaussian or Schrödinger .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2,5-Dioxa-8-azaspiro[3.5]nonane
Reactant of Route 2
2,5-Dioxa-8-azaspiro[3.5]nonane

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